ethyl (E)-2-formamido-3-hydroxyprop-2-enoate
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Overview
Description
Ethyl (E)-2-formamido-3-hydroxyprop-2-enoate is an organic compound with a complex structure that includes an ethyl ester, a formamido group, and a hydroxyprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-formamido-3-hydroxyprop-2-enoate typically involves the esterification of a suitable precursor. One common method is the Steglich esterification, which uses a carbodiimide coupling reagent in conjunction with a catalyst like 4-dimethylaminopyridine (DMAP) under mild conditions . The reaction is carried out in a solvent such as dichloromethane (DCM) or dimethylformamide (DMF) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-2-formamido-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Ethyl (E)-2-formamido-3-hydroxyprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-2-formamido-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as protein synthesis and metabolic pathways . The formamido group may interact with nucleophilic sites on enzymes, while the hydroxyprop-2-enoate moiety can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Ethyl (E)-2-formamido-3-hydroxyprop-2-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with different reactivity and applications.
Methyl formate: Another ester with distinct properties and uses.
Ethyl propionate: Similar in structure but with different functional groups and reactivity.
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
ethyl (E)-2-formamido-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H9NO4/c1-2-11-6(10)5(3-8)7-4-9/h3-4,8H,2H2,1H3,(H,7,9)/b5-3+ |
InChI Key |
RJBSOMXFPQSWKA-HWKANZROSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\O)/NC=O |
Canonical SMILES |
CCOC(=O)C(=CO)NC=O |
Origin of Product |
United States |
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